2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. This structure imparts significant steric hindrance and strain due to the bridgehead geometry, which influences its reactivity and stability . The compound’s molecular formula is C11H19BO2, with the bicyclo group directly bonded to the dioxaborolane ring (Figure 1) . Its synthesis often involves cross-coupling strategies or direct borylation of BCP precursors under controlled conditions, though specific protocols are less documented in publicly available literature.
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPSUNLCGSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Addition in Flow Systems
A cornerstone of BCP-boronate synthesis involves photochemical reactions with [1.1.1]propellane. The in-flow photochemical protocol developed by Kaszynski and Michl enables large-scale production of bicyclo[1.1.1]pentane (BCP) intermediates. Propellane (4 ) reacts with diacetyl (5 ) under 365 nm UV irradiation in a flow reactor, yielding diketone 6 in 58% yield on a 1 kg scale within 6 hours . Subsequent haloform reaction with sodium hypochlorite and sodium hydroxide converts 6 into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), which is esterified and functionalized to BCP-boronate (Figure 1) .
Key advantages of this method include:
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Scalability : Production of 500 g of diacid 1 in a single batch .
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Modularity : Intermediate 1 serves as a precursor for diverse BCP derivatives .
Radical Initiation and Propellane Functionalization
Radical-mediated pathways offer an alternative route. The patent by WO2017157932A1 discloses a one-step photochemical or radical-initiated reaction between propellane and halogenated reagents (e.g., Cl₂) to form asymmetrically substituted BCP intermediates . For example, chlorination under UV light yields 1-chloro-3-substituted BCPs, which undergo borylation with pinacol borane (HBpin) in the presence of palladium catalysts .
Reaction Conditions :
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Radical Initiators : Azobisisobutyronitrile (AIBN) or thermal initiation at 80–100°C .
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Yields : 60–75% for chlorinated intermediates, with borylation steps achieving >85% conversion .
Multi-Component Strain-Release Reactions
A three-component reaction involving N-benzyl ketimines, propellane, and pinacol boronates enables direct synthesis of BCP-boronates. Shelp et al. demonstrated that 2-azaallyl anions, generated from ketimines, undergo strain-release addition to propellane, followed by borylation with B₂pin₂ (Figure 2) .
Optimized Parameters :
Catalytic C–H Borylation of BCP Scaffolds
Direct borylation of pre-formed BCP derivatives via iridium catalysis provides a streamlined approach. Uchiyama et al. reported the undirected borylation of tertiary C–H bonds in BCPs using (tmphen)Ir(Bpin)₃ as a catalyst . This method selectively functionalizes the bridgehead position, bypassing the need for pre-functionalized intermediates.
Mechanistic Insights :
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Oxidative Addition : The iridium complex activates the bridgehead C–H bond, forming a 7-coordinate Ir(V) intermediate .
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Reductive Elimination : Releases BCP-boronate and regenerates the catalyst via reaction with B₂pin₂ .
Functionalization of BCP Carboxylic Acid Derivatives
BCP-boronate is frequently synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ). Esterification of 1 with benzyl bromide (BnBr) in DMF yields dibenzyl ester 18 , which undergoes transesterification with pinacol borane to form the target compound .
Stepwise Protocol :
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Esterification : React 1 with BnBr and K₂CO₃ in DMF (91% yield) .
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Transesterification : Treat dibenzyl ester 18 with HBpin and Pd(OAc)₂ (78% yield) .
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological assays and drug development, where the compound can selectively bind to specific biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dioxaborolane Derivatives
Aromatic vs. Aliphatic Substituents
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): Features an electron-withdrawing cyano group, enhancing electrophilicity for Suzuki-Miyaura couplings. Its melting point (94–99°C) reflects higher crystallinity compared to aliphatic analogs .
- 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS MFCD09842761): The ethynyl group enables conjugation, useful in synthesizing π-extended systems. Its reactivity in Sonogashira-like couplings is notable .
Bicyclic Systems
- 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 174090-32-5): The norbornane scaffold (bicyclo[2.2.1]heptane) provides less strain than BCP, resulting in lower reactivity but better thermal stability (liquid at room temperature) .
- Bis(pinacolato)diboron (B2Pin2): A dimeric boronate with two dioxaborolane rings. Widely used in diborylation reactions, contrasting with the monomeric, sterically hindered BCP derivative .
Reactivity in Cross-Coupling Reactions
Stability and Handling
- Requires inert storage similar to other boronic esters .
- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane : Allylic boronate with moderate stability; prone to hydrolysis without anhydrous conditions .
- 2-(4-Chlorophenethyl) Boronate (CAS 444094-88-6): Halogenated analogs show enhanced shelf-life (98% purity) due to reduced Lewis acidity .
Spectroscopic Properties
11B NMR shifts vary significantly:
Biological Activity
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2152645-07-1) is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties and potential applications in drug development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{19}BO_{2}
- Molecular Weight : 194.08 g/mol
- InChI Key : VLUPSUNLCGSYAH-UHFFFAOYSA-N
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. The compound has been assessed for its ability to modulate inflammatory responses in various biological models.
Case Study Findings :
A study focused on the synthesis and biological evaluation of bicyclo[1.1.1]pentane-containing lipoxin A_4 mimetics demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in human monocyte cell lines. One specific derivative exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity, indicating potent anti-inflammatory effects .
The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation:
- NFκB Pathway : The compound significantly attenuates NFκB activation in response to inflammatory stimuli.
- Cytokine Regulation : It downregulates the release of pro-inflammatory cytokines such as TNFα and MCP1 from activated monocytes.
Summary of Biological Evaluations
| Study Reference | Compound Tested | IC50 (pM) | Effect Observed |
|---|---|---|---|
| BCP-sLXm (6a) | <100 | Inhibition of LPS-induced NFκB activity | |
| BCP Derivatives | <50 | Downregulation of TNFα release |
Synthesis and Structural Considerations
The synthesis of this compound involves several key steps:
- Suzuki Coupling : A critical step for forming the bicyclic structure.
- Radical Bicyclopentylation : This step enhances the stability and bioactivity of the resulting compound.
These synthetic strategies underscore the importance of structural modifications in enhancing the biological profile of bicyclo[1.1.1]pentane derivatives.
Q & A
Q. How to standardize analytical data for cross-laboratory reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
